molecular formula C18H25ClN2O B3834144 N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride

N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride

Cat. No. B3834144
M. Wt: 320.9 g/mol
InChI Key: RQHLXURPCRJRPB-UHFFFAOYSA-N
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Description

N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride, also known as JNJ-5207852, is a compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as dopamine D2 receptor antagonists, which are commonly used to treat a variety of neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and depression.

Mechanism of Action

N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride acts as a competitive antagonist at the dopamine D2 receptor, blocking the binding of dopamine to the receptor and thereby reducing its activity. This leads to a decrease in the release of dopamine in certain brain regions, which is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce dopamine release in the striatum and nucleus accumbens, which are key brain regions involved in reward processing and motivation. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is implicated in the pathogenesis of schizophrenia and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride for lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels in vivo.

Future Directions

There are several potential future directions for research on N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride and related compounds. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists with longer half-lives and improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of these compounds in other neurological and psychiatric disorders, such as addiction and anxiety disorders. Finally, there is also interest in exploring the use of these compounds as research tools for studying the role of dopamine D2 receptors in brain function and behavior.

Scientific Research Applications

N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit potent and selective antagonism of dopamine D2 receptors, which are implicated in the pathogenesis of these disorders.

properties

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.ClH/c1-3-7-18(21)20(14-8-5-4-6-9-14)17-12-15-10-11-16(13-17)19(15)2;/h4-6,8-9,12,15-16H,3,7,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHLXURPCRJRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2CCC(C1)N2C)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride
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N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride
Reactant of Route 3
N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride
Reactant of Route 4
N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride
Reactant of Route 6
N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride

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